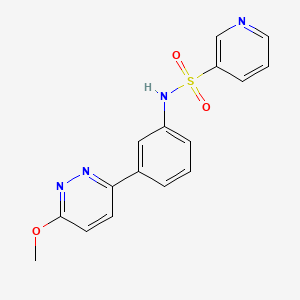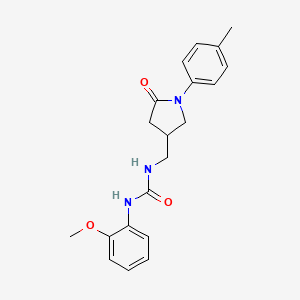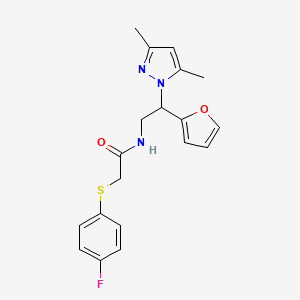
N-(3-(6-methoxypyridazin-3-yl)phenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinyl, phenyl, and pyridine rings, along with the sulfonamide group. The methoxy group would be attached to the pyridazinyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the sulfonamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the polar sulfonamide group might enhance its solubility in polar solvents .Applications De Recherche Scientifique
Structural Analysis and Drug Design
A study conducted by Basak, Mazumdar, and Chaudhuri (1987) focused on the crystal structure of a sulfamethoxypyridazine derivative, providing insights into the molecular geometry and conformation of sulfonamides. This research is pivotal for understanding the drug's mechanism of action at the molecular level, particularly its antibacterial properties through the inhibition of the dihydropteroate synthase enzyme. Such structural analyses are crucial for the design of new drugs with enhanced efficacy and reduced side effects (A. K. Basak, S. Mazumdar, & S. Chaudhuri, 1987).
Antimicrobial Activity
Research on the synthesis of sulfonamides, including those with pyridazinyl and pyrimidine nuclei, has shown promising antitubercular activity in vitro. Such studies, like the one by Desideri et al. (1980), highlight the potential of sulfonamides in developing long-acting drugs for tuberculosis, leveraging their broad-spectrum antimicrobial capabilities. These compounds' ability to act against various microbial strains underlines their significance in addressing antibiotic resistance (N. Desideri, F. Manna, M. L. Stein, F. Arena, E. Luraschi, & E. Cifra, 1980).
Anticancer Research
Modification of sulfonamide compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to include alkylurea groups, has been explored for anticancer applications. Wang et al. (2015) demonstrated that such modifications could retain antiproliferative activity against various cancer cell lines while reducing toxicity. This suggests a potential pathway for developing more effective and safer anticancer agents (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, & San-qi Zhang, 2015).
Herbicidal Applications
In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been identified for their herbicidal activity. Moran (2003) discussed the synthesis of such compounds and their efficacy in controlling a broad spectrum of vegetation at low application rates. This research opens up new avenues for developing environmentally friendly herbicides that are effective in managing weed growth without adversely affecting the crops or the soil (M. Moran, 2003).
Environmental and Analytical Chemistry
Sulfonamides, including sulfamethoxypyridazine, undergo photodegradation in aquatic environments, a process influenced by dissolved inorganic matter and hydroxyl radicals. Shah and Hao (2017) investigated the photodegradation mechanisms of sulfamethoxypyridazine, providing valuable insights into its environmental fate and the role of water constituents in its degradation. Such studies are crucial for assessing the environmental impact of sulfonamide antibiotics and developing strategies to mitigate their persistence in water bodies (S. Shah & C. Hao, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16-8-7-15(18-19-16)12-4-2-5-13(10-12)20-24(21,22)14-6-3-9-17-11-14/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIZARSRFUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)


![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
![3-Cyclobutyl-6-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2665826.png)

![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)
![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)